4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-
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Overview
Description
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, the reaction of a hydrazide with an aldehyde in the presence of an acid catalyst can lead to the formation of the triazole ring .
Another approach involves the use of microwave-induced cyclodehydration, which enables a one-pot synthesis of trisubstituted triazoles from secondary amides and hydrazides . This method is advantageous due to its efficiency and reduced reaction times.
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium like polyethylene glycol . This method is environmentally benign and economically viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups .
Scientific Research Applications
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Coordination Chemistry: The compound can form coordination polymers with metal ions, which are studied for their magnetic properties, dye adsorption, and photocatalytic capabilities.
Organic Synthesis: The triazole moiety is used as a directing group for catalytic reactions, such as Ru-catalyzed C-H arylation.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- involves its interaction with molecular targets and pathways. In medicinal applications, the compound may inhibit specific enzymes or proteins involved in microbial growth or cancer cell proliferation. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole-3-thione: Known for its antimicrobial and anticancer properties.
4-Amino-1,2,4-triazole: Used in coordination chemistry and as a building block in organic synthesis.
1,2,4-Triazole-3,5-diyl derivatives: Studied for their luminescent and thermal behaviors.
Uniqueness
4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of biphenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3O/c1-16-23-24-22(25(16)20-10-6-7-11-21(20)26-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,1-2H3 |
InChI Key |
MHJPVIGLQHLUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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